2-Ethylhexyl but-3-enoate

CAS No.: 61145-53-7

Cat. No.: VC19554499

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61145-53-7 |

|---|---|

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | 2-ethylhexyl but-3-enoate |

| Standard InChI | InChI=1S/C12H22O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h5,11H,2,4,6-10H2,1,3H3 |

| Standard InChI Key | NZMOTBCRSPKHMI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CC)COC(=O)CC=C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

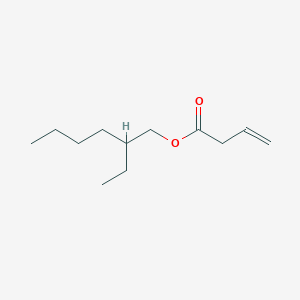

2-Ethylhexyl but-3-enoate (C₁₂H₂₂O₂) consists of a but-3-enoic acid moiety esterified with 2-ethylhexanol. The structure features:

-

A terminal double bond at the C3 position of the butenoate chain.

-

A branched 2-ethylhexyl group, imparting steric bulk and hydrophobicity.

Comparisons to 2-ethylhexyl acetoacetate (a β-keto ester) highlight key differences in reactivity. While acetoacetates undergo keto-enol tautomerism and transamination, but-3-enoates may participate in conjugate additions or polymerization via the α,β-unsaturated ester group .

Synthesis and Characterization

Synthetic Pathways

While no explicit procedure for 2-ethylhexyl but-3-enoate is documented, analogous esters like 2-ethylhexyl acetoacetate are synthesized via transesterification. Adapting this method:

-

Transesterification:

But-3-enoic acid is reacted with 2-ethylhexanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.This mirrors the synthesis of 2-ethylhexyl acetoacetate from ethyl acetoacetate and 2-ethylhexanol .

-

Purification:

Distillation under reduced pressure removes excess alcohol and acid byproducts, yielding a high-purity ester .

Analytical Characterization

Key techniques for verifying structure and purity:

-

Nuclear Magnetic Resonance (NMR):

of 2-ethylhexyl acetoacetate (CDCl₃, δ): 4.00 (d, 2H, -OCH₂-), 3.38 (s, 2H, -COCH₂CO-), 2.21 (s, 3H, -COCH₃) . For but-3-enoate, expect signals at δ 5.6–6.2 (vinyl protons) and δ 4.1–4.3 (-OCH₂-). -

Mass Spectrometry (MS):

LC-MS of 2-ethylhexyl acetoacetate shows [M+H]⁺ at m/z 215.2 . But-3-enoate would exhibit a molecular ion at m/z 198.3 (C₁₂H₂₂O₂).

Physicochemical Properties

Thermal Behavior

Vinylogous esters like 2-ethylhexyl acetoacetate exhibit glass transition temperatures () influenced by hydrogen bonding. For example:

But-3-enoate’s lack of β-keto groups may reduce hydrogen bonding, potentially lowering .

Mechanical Properties

Tensile tests on analogous vitrimers reveal:

| Material | Young’s Modulus (MPa) | Elongation at Break (%) |

|---|---|---|

| VU-N100 | 12.3 ± 1.5 | 280 ± 30 |

| VU-O100 | 1.8 ± 0.2 | 450 ± 50 |

But-3-enoate-based polymers would likely display intermediate flexibility due to reduced crosslinking density.

Reactivity and Applications

Dynamic Covalent Chemistry

Vinylogous urethane vitrimers utilize transamination of β-keto esters for network rearrangement . But-3-enoate’s α,β-unsaturation could enable Michael addition or radical polymerization, offering alternative dynamic pathways.

Industrial Applications

-

Coatings and Adhesives: Ester groups enhance solubility and film-forming ability.

-

Elastomers: Tunable and mechanical properties suit flexible materials.

-

Drug Delivery: Hydrolytic degradation of esters enables controlled release.

Challenges and Future Directions

-

Synthesis Optimization: Scalable production of high-purity but-3-enoate remains untested.

-

Stability Studies: Susceptibility to hydrolysis or oxidation requires evaluation.

-

Advanced Materials: Copolymerization with acrylates or methacrylates could yield novel thermosets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume